Hydrogen-Bond Donor Count Reduction via N-Methylation Relative to the NH Analog (CAS 2034201-21-1)
A direct structural comparison reveals that the target compound possesses zero hydrogen-bond donor (HBD) groups, whereas the closest catalogued analog, 5-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one (CAS 2034201-21-1), has one HBD from the pyrrolidinone NH [1]. This elimination of an HBD is a key driver for improved passive membrane permeability, as HBD count correlates inversely with Caco-2 permeability across compound series [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 (N-methylpyrrolidinone moiety) |
| Comparator Or Baseline | CAS 2034201-21-1 (NH-pyrrolidinone): 1 HBD |
| Quantified Difference | Δ = -1 HBD |
| Conditions | Structural comparison based on computed molecular descriptors (PubChem/Life Chemicals: InChI-derived) |
Why This Matters
Lower HBD count is a critical parameter for CNS drug-likeness and oral bioavailability; procurement of the N-methyl variant may be preferred when permeability is a project bottleneck.
- [1] Kuujia.com. Cas no 2034201-21-1 (5-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one). Computed Properties section: Hydrogen Bond Donor Count = 1; Topological Polar Surface Area = 93.6 Ų; XLogP3 = -0.5. View Source
- [2] Wager, T.T., et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 2010, 1(6), 420-434. (General class relationship: HBD ≤ 3 preferred for CNS drug-likeness). View Source
